2-[4-(Methylsulfanyl)phenoxy]-1-(piperazin-1-yl)propan-1-one
CAS No.:
Cat. No.: VC17838946
Molecular Formula: C14H20N2O2S
Molecular Weight: 280.39 g/mol
* For research use only. Not for human or veterinary use.
![2-[4-(Methylsulfanyl)phenoxy]-1-(piperazin-1-yl)propan-1-one -](/images/structure/VC17838946.png)
Specification
Molecular Formula | C14H20N2O2S |
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Molecular Weight | 280.39 g/mol |
IUPAC Name | 2-(4-methylsulfanylphenoxy)-1-piperazin-1-ylpropan-1-one |
Standard InChI | InChI=1S/C14H20N2O2S/c1-11(14(17)16-9-7-15-8-10-16)18-12-3-5-13(19-2)6-4-12/h3-6,11,15H,7-10H2,1-2H3 |
Standard InChI Key | CEDOGQSSDCQGLU-UHFFFAOYSA-N |
Canonical SMILES | CC(C(=O)N1CCNCC1)OC2=CC=C(C=C2)SC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-[4-(Methylsulfanyl)phenoxy]-1-(piperazin-1-yl)propan-1-one (CAS No. 1271714-43-2) features a propan-1-one backbone linked to a piperazine ring at position 1 and a 4-(methylsulfanyl)phenoxy group at position 2 . The stereochemistry and spatial arrangement of these groups influence its interactions with biological targets.
Table 1: Key Structural and Physicochemical Data
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₄H₂₀N₂O₂S | |
Molecular Weight | 280.39 g/mol | |
SMILES Notation | CC(OC1=CC=C(SC)C=C1)C(N2CCNCC2)=O | |
Purity Specification | ≥98% |
The methylsulfanyl group (-S-CH₃) at the para position of the phenoxy ring introduces electron-rich sulfur, potentially enhancing binding to hydrophobic pockets in enzymes or receptors. The piperazine ring, a six-membered heterocycle with two nitrogen atoms, is a common pharmacophore in CNS-active drugs and contributes to solubility via protonation .
Synthesis and Reactivity
Synthetic Pathways
The synthesis of 2-[4-(Methylsulfanyl)phenoxy]-1-(piperazin-1-yl)propan-1-one typically involves multi-step organic reactions :
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Formation of the Phenoxy Intermediate:
Reaction of 4-(methylsulfanyl)phenol with a brominated propanone derivative under basic conditions (e.g., K₂CO₃ in DMF) yields 2-[4-(methylsulfanyl)phenoxy]propan-1-one. -
Piperazine Incorporation:
The propanone intermediate undergoes nucleophilic acyl substitution with piperazine in the presence of a coupling agent such as HATU or EDCI, facilitating amide bond formation . -
Purification:
Column chromatography (silica gel, eluent: ethyl acetate/hexane) isolates the final product, confirmed via NMR and mass spectrometry .
Chemical Reactivity
The compound’s reactivity is governed by two functional hotspots:
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Piperazine Ring: Susceptible to alkylation or acylation at the secondary amines, enabling derivatization for enhanced pharmacokinetics.
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Methylsulfanyl Group: Oxidizable to sulfoxide or sulfone derivatives, which may alter electronic properties and bioactivity.
Comparative Analysis with Structural Analogs
Table 2: Structurally Related Compounds and Their Features
The methylsulfanyl group in 2-[4-(Methylsulfanyl)phenoxy]-1-(piperazin-1-yl)propan-1-one distinguishes it from sulfone-containing analogs like PYZ49, which exhibit higher COX-II affinity . This suggests that oxidation state adjustments could modulate target selectivity.
Research Gaps and Future Directions
Despite promising structural features, critical gaps persist:
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In Vivo Toxicity Profiles: No data exist on acute or chronic toxicity in model organisms.
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Target Identification: Proteomic studies are needed to map binding partners beyond hypothetical docking.
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Synthetic Optimization: Exploring N-alkylation of the piperazine ring or sulfone derivatives could improve bioavailability.
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